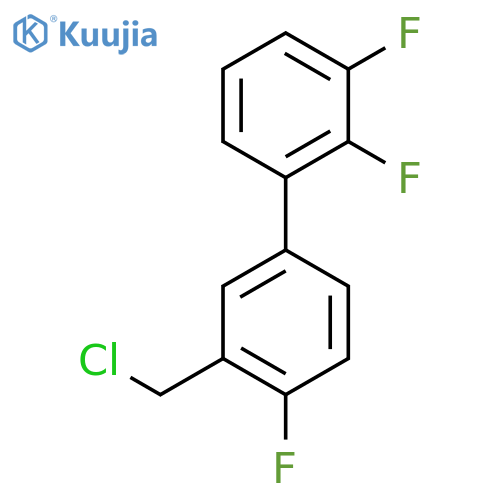

Cas no 1261584-47-7 (3'-Chloromethyl-2,3,4'-trifluorobiphenyl)

1261584-47-7 structure

商品名:3'-Chloromethyl-2,3,4'-trifluorobiphenyl

CAS番号:1261584-47-7

MF:C13H8ClF3

メガワット:256.650833129883

CID:4996561

3'-Chloromethyl-2,3,4'-trifluorobiphenyl 化学的及び物理的性質

名前と識別子

-

- 3'-Chloromethyl-2,3,4'-trifluorobiphenyl

-

- インチ: 1S/C13H8ClF3/c14-7-9-6-8(4-5-11(9)15)10-2-1-3-12(16)13(10)17/h1-6H,7H2

- InChIKey: DHMRWMYGRGTOCJ-UHFFFAOYSA-N

- ほほえんだ: ClCC1=C(C=CC(=C1)C1C=CC=C(C=1F)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 249

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 0

3'-Chloromethyl-2,3,4'-trifluorobiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011004632-1g |

3'-Chloromethyl-2,3,4'-trifluorobiphenyl |

1261584-47-7 | 97% | 1g |

$1490.00 | 2023-09-03 | |

| Alichem | A011004632-500mg |

3'-Chloromethyl-2,3,4'-trifluorobiphenyl |

1261584-47-7 | 97% | 500mg |

$815.00 | 2023-09-03 | |

| Alichem | A011004632-250mg |

3'-Chloromethyl-2,3,4'-trifluorobiphenyl |

1261584-47-7 | 97% | 250mg |

$470.40 | 2023-09-03 |

3'-Chloromethyl-2,3,4'-trifluorobiphenyl 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

1261584-47-7 (3'-Chloromethyl-2,3,4'-trifluorobiphenyl) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量